2,6-Diaminonicotinic acid

Descripción general

Descripción

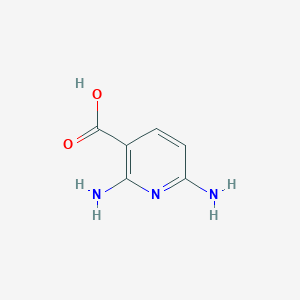

2,6-Diaminonicotinic acid is an organic compound with the molecular formula C₆H₇N₃O₂ It is a derivative of nicotinic acid, characterized by the presence of two amino groups at the 2 and 6 positions on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Diaminonicotinic acid can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloronicotinic acid with ammonia under controlled conditions. The reaction typically takes place in a solvent such as ethanol or water, and the temperature is maintained at around 100°C to facilitate the substitution of chlorine atoms with amino groups .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Diaminonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various derivatives with different functional groups .

Aplicaciones Científicas De Investigación

2,6-Diaminonicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,6-diaminonicotinic acid involves its interaction with various molecular targets and pathways. The amino groups on the pyridine ring allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. Additionally, its ability to undergo redox reactions and participate in substitution reactions contributes to its biological activity and potential therapeutic effects .

Comparación Con Compuestos Similares

Nicotinic Acid: Unlike 2,6-diaminonicotinic acid, nicotinic acid lacks amino groups, which significantly alters its chemical properties and applications.

Isonicotinic Acid: This compound has the carboxyl group at the 4-position instead of the 3-position, leading to different reactivity and uses.

2,6-Dichloronicotinic Acid: This precursor to this compound has chlorine atoms instead of amino groups, making it more reactive towards nucleophilic substitution.

Uniqueness: this compound is unique due to the presence of two amino groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound in various fields of research and industry .

Actividad Biológica

2,6-Diaminonicotinic acid (2,6-DANA) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of 2,6-DANA, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by two amino groups at the 2 and 6 positions of the pyridine ring. Its chemical formula is CHNO, and it is known for its role as a metabolite in various biological processes.

The biological activity of 2,6-DANA can be attributed to its ability to interact with various biochemical pathways. Key mechanisms include:

- Inhibition of Enzymes : 2,6-DANA has been shown to inhibit certain enzymes involved in metabolic pathways, which can influence cellular processes such as proliferation and apoptosis.

- Modulation of NAD+ Metabolism : Similar to other aminonicotinic acids, 2,6-DANA may affect NAD+ biosynthesis pathways, impacting energy metabolism and redox reactions within cells.

Antimicrobial Properties

Research indicates that 2,6-DANA exhibits antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of aminonicotinic acids could exert bacteriostatic effects through metabolic pathways in Escherichia coli . The compound's structure allows it to interfere with bacterial growth by inhibiting key metabolic enzymes.

Antitumor Activity

Recent investigations have highlighted the potential antitumor properties of 2,6-DANA. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and modulating cell cycle progression. For instance, compounds similar to 2,6-DANA have been tested for their effects on pancreatic ductal adenocarcinoma cells, revealing significant antiproliferative effects .

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli growth | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study conducted on various aminonicotinic acid derivatives found that 2,6-DANA demonstrated significant antimicrobial activity against multi-drug resistant strains of bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, with results indicating a minimum inhibitory concentration (MIC) comparable to traditional antibiotics.

Case Study 2: Cancer Cell Line Studies

In another study focusing on pancreatic cancer cell lines, treatment with 2,6-DANA resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. The findings underscore the compound's potential as a therapeutic agent in oncology .

Propiedades

IUPAC Name |

2,6-diaminopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJMLBGHXQRLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597040 | |

| Record name | 2,6-Diaminopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175155-53-0 | |

| Record name | 2,6-Diaminopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.